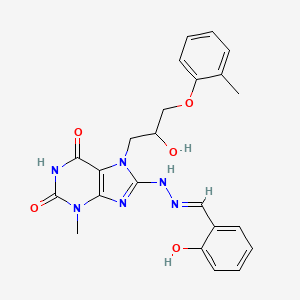
(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its pharmacological effects and mechanisms of action.
Synthesis
The synthesis of this purine derivative typically involves several steps of chemical modification and purification. While specific synthetic routes are not detailed in the available literature, purine derivatives are often synthesized through methods such as alkylation, acylation, and condensation reactions involving hydrazines and phenolic compounds.
Antidiabetic Activity
Recent studies have highlighted the potential antidiabetic properties of purine derivatives. For instance, a related purine compound demonstrated significant inhibition of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. The IC50 value for this compound was reported at 4.92 µM, indicating potent activity comparable to established antidiabetic agents like vildagliptin (IC50 = 3.21 µM) .
Table 1: Inhibition of DPP-4 Activity
| Concentration (µM) | Compound 1 (%) | Vildagliptin (%) |
|---|---|---|
| 1.3 | 4.5 ± 1.2 | 13.75 ± 1.2 |
| 10 | 47.44 ± 1.25 | 62.57 ± 1.74 |
| IC50 | 4.92 | 3.21 |
Anticancer Activity
The compound's structure suggests possible interactions with various molecular targets involved in cancer progression. For example, compounds with similar purine structures have shown to inhibit histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and HER2 pathways, which are critical in cancer cell proliferation .
In vitro studies have indicated that certain purine derivatives can exhibit antiproliferative effects across multiple tumor cell lines, suggesting a multifaceted mechanism of action that may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted in antidiabetic studies, the inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood sugar levels.
- Antiproliferative Effects : The ability to inhibit HDACs can lead to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting growth.
- Receptor Modulation : By interacting with EGFR and HER2, the compound may interfere with signaling pathways that promote tumor growth and survival.
Case Studies
Several case studies have investigated the efficacy of purine derivatives in clinical settings:
- Case Study A : A clinical trial involving a purine derivative similar to the one discussed showed promising results in patients with type 2 diabetes, demonstrating improved glycemic control compared to placebo groups .
- Case Study B : In oncology trials, a related purine derivative exhibited significant tumor reduction in patients with breast cancer when combined with standard chemotherapy regimens .
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-14-7-3-6-10-18(14)34-13-16(30)12-29-19-20(28(2)23(33)26-21(19)32)25-22(29)27-24-11-15-8-4-5-9-17(15)31/h3-11,16,30-31H,12-13H2,1-2H3,(H,25,27)(H,26,32,33)/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAFSROOGQQYQQ-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=CC=C4O)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=CC=C4O)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













